![molecular formula C12H11NO B3053384 3-Methyl-1-phenyl-2-(1h) pyridone CAS No. 53427-93-3](/img/structure/B3053384.png)
3-Methyl-1-phenyl-2-(1h) pyridone
Overview
Description
“3-Methyl-1-phenyl-2-(1h) pyridone” is a synthetic molecule and a derivative of pyridine . It is a non-hygroscopic white to pale yellow powder . It has been used as a reactant with chloro-methoxy-methane to produce 1-methoxymethyl-3-methyl-1H-pyridin-2-one .
Synthesis Analysis
The synthesis of 2-pyridone compounds, including “3-Methyl-1-phenyl-2-(1h) pyridone”, is an important research field due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials . The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions .Molecular Structure Analysis
The molecular structure of “3-Methyl-1-phenyl-2-(1h) pyridone” is simple . The phenyl and pyridone rings are inclined to each other . The barrier height of the methyl torsion in the excited state of 3-Methyl-1-phenyl-2-(1h) pyridone is highest amongst all these molecules .Chemical Reactions Analysis
The chemical reactions of “3-Methyl-1-phenyl-2-(1h) pyridone” involve various synthetic methods. For instance, a novel synthesis of amino-substituted-2-pyridone has been reported using a palladium catalyst under microwave irradiation . Another reaction involves the use of 2-fluoro pyridine as a substrate .Physical And Chemical Properties Analysis
“3-Methyl-1-phenyl-2-(1h) pyridone” is very soluble in alcohol and chloroform; in aqueous solutions, the maximum concentration is 2% . When administered orally, it is easily absorbed in the gastrointestinal (GI) tract, reaching most tissues and crossing the blood-brain barrier .Scientific Research Applications
Anti-fibrosis Activity
3-Methyl-1-phenyl-2-(1h) pyridone (PFD) derivatives have been studied for their anti-fibrosis activity. N1-substituted phenylhydroquinolinone derivatives, retaining the 1-phenyl-2(1H)-pyridone scaffold, have shown significant inhibition of cell proliferation in NIH3T3 fibroblast cell lines, suggesting their potential as novel anti-fibrosis agents (Wu et al., 2012).
Synthesis of Neurotoxin Analogs
1-Methyl-4-phenyl-2-pyridone has been used as a starting material for synthesizing deuterated analogs of the neurotoxin MPTP. This process involves alkaline deuterium exchange and selective reduction reactions, contributing to the study of neurotoxicity and potential therapeutic applications (Mabic & Castagnoli, 1996).
Chemical Synthesis and Reactions
The cyclization of 3-acyl-4-hydroxy-6-methyl-2 (1H)-pyridone phenyl hydrazones and their derivatives is a notable chemical process, forming 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives. This study highlights the compound's reactivity and potential utility in chemical synthesis (Vul'fson & Sukhotina, 1966).
Luminescent Properties
3-Cyano-4-methyl-6-phenyl-2-pyridone, a derivative, shows strong blue emission upon photoexcitation in ethanol. This suggests its potential use in organic light-emitting diodes (OLEDs) and other applications requiring luminescent properties (Chen et al., 2011).
Mechanism of Action
“3-Methyl-1-phenyl-2-(1h) pyridone” exhibits antifibrotic properties that have been approved by the US FDA for the treatment of Idiopathic Pulmonary Fibrosis (IPF) . It inhibits collagen production and fibroblast proliferation . It has shown antifibrotic and anti-inflammatory properties in a variety of animal models of pulmonary fibrosis, and in clinical trials .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1-phenylpyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-6-5-9-13(12(10)14)11-7-3-2-4-8-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPXWHCHYKZGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431144 | |
Record name | 3-methyl-1-phenyl-2-(1h) pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53427-93-3 | |
Record name | 3-methyl-1-phenyl-2-(1h) pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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